1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-
Description
Its molecular formula is inferred as C₁₁H₁₂O₂ (molecular weight ≈ 176.21 g/mol). The trimethyl substitution pattern introduces steric hindrance and electron-donating effects, modulating reactivity compared to unsubstituted 1,3-benzenedicarboxaldehyde. Applications include organic synthesis intermediates, coordination chemistry, and polymer precursors.
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWPDGBKSJAECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)C)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369769 | |
| Record name | 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15138-39-3 | |
| Record name | 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- can be synthesized through several methods. One common synthetic route involves the oxidation of 2,4,6-trimethylbenzene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction typically requires controlled temperatures and reaction times to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used for substitution reactions.
Major Products Formed
Scientific Research Applications
1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects . Additionally, the aromatic ring and methyl substituents contribute to the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
2,4,6-Trimethoxy-1,3,5-Benzenetricarbaldehyde (CAS 680575-17-1)
- Molecular Formula : C₁₂H₁₂O₆
- Molecular Weight : 252.22 g/mol
- Substituents : Three methoxy (-OCH₃) and three aldehyde (-CHO) groups.
- Key Differences :
- Higher oxygen content and molecular weight due to methoxy groups.
- Electron-donating methoxy groups enhance solubility in polar solvents.
- Three aldehyde groups enable broader cross-linking applications compared to the dicarbaldehyde target compound.
1,3-Benzodioxole-5,6-Dicarboxaldehyde (CAS not provided)
- Molecular Formula : C₈H₆O₄ (estimated)
- Substituents : Two aldehyde groups fused within a 1,3-benzodioxole ring.
- Key Differences: Oxygen-rich dioxole ring increases electrophilicity of aldehyde groups. Reacts with hydroxyacetone to form quinones, indicating utility in redox-active materials.
Substituent Variations
2,4,6-Trimethyl-1,3-Benzenedisulfonyl Chloride (CAS 68985-08-0)
- Molecular Formula : C₉H₁₀Cl₂O₄S₂
- Substituents : Two sulfonyl chloride (-SO₂Cl) and three methyl groups.
- Key Differences :
- Sulfonyl chlorides are strong electron-withdrawing groups, contrasting with the electron-donating methyl groups in the target compound.
- Reactivity dominated by nucleophilic substitution (e.g., polymer sulfonation).
2,4,6-Trimethylbenzoic Acid (CAS 480-63-7)
- Molecular Formula : C₁₀H₁₂O₂
- Substituents : Carboxylic acid (-COOH) and three methyl groups.
- Key Differences :
- Acidic proton enables salt formation and coordination chemistry.
- Lower aldehyde-related reactivity but useful in surfactants and corrosion inhibitors.
Natural Product Derivatives
Dacrydium elatum Aldehyde D (CAS 142647-71-0)
- Molecular Formula : C₂₈H₄₀O₆
- Substituents : Two aldehydes, trihydroxy groups, and a complex terpene side chain.
- Key Differences :
- Extended hydrophobicity from the terpene moiety enhances membrane permeability.
- Demonstrates bioactivity in natural product research (e.g., antimicrobial agents).
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |
|---|---|---|---|---|
| 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- | C₁₁H₁₂O₂ | 176.21 | 2 × CHO, 3 × CH₃ | Polymer precursors, ligands |
| 2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde | C₁₂H₁₂O₆ | 252.22 | 3 × CHO, 3 × OCH₃ | Cross-linking agents |
| 1,3-Benzodioxole-5,6-dicarboxaldehyde | C₈H₆O₄ | 166.13 | 2 × CHO, fused dioxole | Quinone synthesis |
| 2,4,6-Trimethylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | 1 × COOH, 3 × CH₃ | Surfactants, inhibitors |
Table 2: Reactivity and Solubility Trends
| Compound | Reactivity Highlights | Solubility Profile |
|---|---|---|
| 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- | Aldehyde condensation hindered by steric bulk | Low polarity (non-polar solvents) |
| 2,4,6-Trimethoxy-1,3,5-benzenetricarbaldehyde | High electrophilicity due to OCH₃ groups | Polar solvents (e.g., DMF) |
| 1,3-Benzodioxole-5,6-dicarboxaldehyde | Rapid quinone formation with diols | Moderate polarity (acetone) |
Biological Activity
1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl- (commonly referred to as trimethylphthalaldehyde), is an aromatic compound with significant implications in various biological contexts. This article explores its biological activity, including antimicrobial, anticancer properties, and potential therapeutic applications.
- IUPAC Name: 1,3-Benzenedicarboxaldehyde, 2,4,6-trimethyl-
- Molecular Formula: C11H10O2
- Molecular Weight: 174.20 g/mol
Biological Activity Overview
The biological activities of trimethylphthalaldehyde have been investigated through various studies that highlight its potential in different fields:
Antimicrobial Activity
Research has shown that trimethylphthalaldehyde exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains and fungi. The results indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal species.
Table 1: Antimicrobial Activity of Trimethylphthalaldehyde
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Properties
Trimethylphthalaldehyde has also been studied for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated promising results in inhibiting the proliferation of cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
In a study published in PubMed, the compound was tested against KB (human oral cancer) and CNE2 (nasopharyngeal carcinoma) cell lines. The IC50 values were reported as follows:
- KB Cell Line: IC50 = 10.72 µM
- CNE2 Cell Line: IC50 = 9.91 µM
These findings suggest that trimethylphthalaldehyde may serve as a potential lead compound for developing anticancer agents .
The mechanisms underlying the biological activities of trimethylphthalaldehyde are still under investigation. However, preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Induction of Apoptosis: Evidence indicates that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Research Findings
Recent research has focused on enhancing the bioactivity of trimethylphthalaldehyde through structural modifications. For instance, derivatives of this compound have been synthesized and evaluated for improved potency against resistant microbial strains and more aggressive cancer phenotypes.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Trimethylphthalaldehyde | Moderate | High |
| Derivative A | High | Moderate |
| Derivative B | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
